molecular formula C10H16O B3343968 2,2-Dimethyl-3,4-octadienal CAS No. 590-71-6

2,2-Dimethyl-3,4-octadienal

Cat. No.: B3343968
CAS No.: 590-71-6
M. Wt: 152.23 g/mol
InChI Key: VSFHYKIILWBKOH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-octadienal is an organic compound with the molecular formula C10H16O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) This compound is known for its unique structure, which includes two methyl groups attached to the second carbon of an octadienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,4-octadienal can be achieved through several methods. One common approach involves the aldol condensation of 2,2-dimethylpropanal with an appropriate aldehyde or ketone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired octadienal. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-octadienal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The conjugated double bonds in the structure make it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride, hydrogen halides in anhydrous conditions.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3,4-octadienoic acid.

    Reduction: 2,2-Dimethyl-3,4-octadienol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,2-Dimethyl-3,4-octadienal has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the fragrance and flavor industry due to its unique aroma and chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,4-octadienal involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The conjugated double bonds and aldehyde group play a crucial role in its reactivity, allowing it to participate in various chemical reactions that contribute to its biological and industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-hexenal
  • 2,2-Dimethyl-3,4-hexadienal
  • 2,2-Dimethyl-3,4-decadienal

Uniqueness

2,2-Dimethyl-3,4-octadienal is unique due to its specific structure, which includes two methyl groups at the second carbon and conjugated double bonds This structural feature imparts distinct reactivity and properties compared to other similar compounds

Properties

InChI

InChI=1S/C10H16O/c1-4-5-6-7-8-10(2,3)9-11/h6,8-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFHYKIILWBKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C=CC(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291487
Record name 2,2-Dimethyl-3,4-octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-71-6
Record name NSC75871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-3,4-octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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